molecular formula C16H11BrN2O2 B5464558 N-(2-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

N-(2-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No. B5464558
M. Wt: 343.17 g/mol
InChI Key: UGCOSWMSUUQTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, commonly known as BRP-7, is a chemical compound that has been the focus of scientific research due to its potential therapeutic properties. It is a member of the indole-2-carboxamide family of compounds, which have been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.

Scientific Research Applications

Cannabinoid Receptor Ligands

  • A study by Moldovan et al. (2017) on indol-3-yl-oxoacetamides showed that these compounds, including derivatives similar to N-(2-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, can act as potent and selective ligands for cannabinoid receptors. This suggests potential applications in understanding cannabinoid receptor functioning and possibly in the development of treatments targeting these receptors (Moldovan et al., 2017).

Marine Natural Products and Antibacterial Potential

  • Research on marine tunicates led to the isolation of indole alkaloids, including compounds structurally related to this compound. However, their evaluation as antibacterial agents and FXR antagonists did not show significant activity. This highlights the importance of studying marine-derived indole alkaloids for potential pharmaceutical applications, even though not all compounds may exhibit desired activities (Hahn et al., 2015).

Antidepressant and Sedative Drug Leads

  • A study by Ibrahim et al. (2017) on marine-inspired indole alkaloids, including compounds structurally similar to this compound, revealed their potential as antidepressant and sedative drug leads. The research indicated that bromine, a common element in marine natural products, plays a valuable role in contributing to novel chemical space and electrostatic interactions for drug development (Ibrahim et al., 2017).

Anti-Diabetic Agents

  • Nazir et al. (2018) conducted a study on indole-based compounds, including bromo-N-phenyl/arylacetamides, demonstrating their potential as antidiabetic agents. The research involved the synthesis and biological evaluation of these compounds, indicating the versatility of indole derivatives in therapeutic applications (Nazir et al., 2018).

Anticonvulsant and Antidepressant Activities

  • The synthesis of N-substituted phenylacetamide derivatives, including compounds similar to this compound, was explored by Xie et al. (2013). These compounds exhibited significant anticonvulsant and antidepressant activities, suggesting their potential use in neuropsychiatric disorder treatments (Xie et al., 2013).

Cytotoxic Agents in Cancer Research

  • Modi et al. (2011) synthesized novel indole-based N-phenylacetamide derivatives and evaluated their cytotoxic activity against cancer cell lines. This research indicates the potential use of compounds like this compound in developing new anticancer agents (Modi et al., 2011).

properties

IUPAC Name

N-(2-bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-12-6-2-4-8-14(12)19-16(21)15(20)11-9-18-13-7-3-1-5-10(11)13/h1-9,18H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCOSWMSUUQTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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